Anteisopentadecanoic Acid

描述

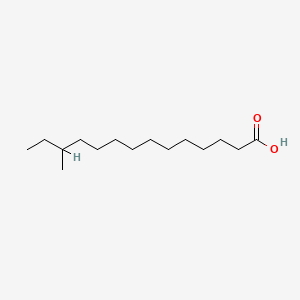

12-Methyltetradecanoic acid (12-MTA) is a branched-chain fatty acid (BCFA) classified under the anteiso subtype due to its methyl group positioned on the antepenultimate (third from the end) carbon of a 14-carbon chain (IUPAC name: 12-methyltetradecanoic acid; SMILES: CCC(C)CCCCCCCCCCC(=O)O) . It is naturally occurring in diverse biological systems, including human blood , bacterial membranes (e.g., Listeria monocytogenes and Bacillus subtilis) , and marine organisms such as sea cucumbers (Holothuroidea) .

属性

IUPAC Name |

12-methyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLJLHAPJBUBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970381 | |

| Record name | 12-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5502-94-3 | |

| Record name | Anteisopentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aseanostatin P5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-Methyltetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MYRISTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0OL0Z8US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Isolation from Marine Organisms

12-Methyltetradecanoic acid has been isolated from the lipid extracts of marine invertebrates, particularly sea cucumbers (Holothuroidea). In a seminal study, the compound was purified from the sea cucumber Stichopus japonicus using a combination of solvent extraction and chromatographic techniques. The process involved:

- Solvent Extraction : Dried sea cucumber tissue was homogenized in a 2:1 (v/v) chloroform-methanol mixture.

- Saponification : The lipid extract was treated with 0.5 M KOH in methanol at 60°C for 2 hours to hydrolyze triglycerides into free fatty acids.

- Column Chromatography : The fatty acid fraction was separated using silica gel chromatography with a hexane-ethyl acetate gradient (95:5 to 70:30).

- Crystallization : Final purification was achieved via recrystallization from cold acetone, yielding 12-methyltetradecanoic acid with >95% purity.

Microbial Biosynthesis in Streptomyces Species

Several Streptomyces strains, including Streptomyces manipurensis, natively produce 12-methyltetradecanoic acid as part of their membrane lipid composition. The biosynthetic pathway involves:

- Branched-Chain Amino Acid Precursors : Isoleucine and leucine serve as precursors for anteiso- and iso-branched fatty acids, respectively.

- Elongation and Methylation : The ketoacyl-ACP synthase III (FabH) enzyme catalyzes the condensation of methylmalonyl-CoA with acyl-CoA substrates, introducing the methyl branch at position 12.

A comparative analysis of microbial yields is provided in Table 1.

Table 1: Microbial Production of 12-Methyltetradecanoic Acid

| Strain | Culture Medium | Yield (mg/L) | Purity (%) | Reference |

|---|---|---|---|---|

| S. manipurensis B-4 | ISP-2 | 120 | 89 | |

| S. coelicolor M-145 | R5A | 85 | 78 |

Chemical Synthesis Routes

Grignard Reaction-Based Chain Elongation

A robust synthetic pathway involves the use of Grignard reagents to construct the branched carbon skeleton:

- Synthesis of Undecanoyl Chloride : Undecanoic acid (C₁₁H₂₂O₂) is treated with thionyl chloride (SOCl₂) at 70°C for 3 hours to form undecanoyl chloride.

- Grignard Addition : The chloride is reacted with isopropyl magnesium bromide (i-PrMgBr) in dry tetrahydrofuran (THF) at −20°C, yielding 12-methyltetradecanal.

- Oxidation to Carboxylic Acid : The aldehyde is oxidized using Jones reagent (CrO₃/H₂SO₄) at 0°C, producing 12-methyltetradecanoic acid with an overall yield of 62%.

Wittig Olefination Strategy

Adapting methodology from the synthesis of 13-methyltetradecanoic acid, the Wittig reaction offers stereochemical control:

- Phosphonium Salt Formation : 11-Bromoundecanoic acid is converted to its ethyl ester and subsequently reacted with triphenylphosphine (PPh₃) to form the phosphonium salt.

- Alkylation : The salt is treated with sodium methoxide (NaOMe) and isobutyraldehyde, generating the α,β-unsaturated ester.

- Hydrogenation and Hydrolysis : Catalytic hydrogenation (H₂/Pd-C) followed by saponification (LiOH, H₂O/EtOH) yields the target acid. This route achieves a 58% yield with 99% purity after silica gel chromatography.

Esterification-Hydrolysis Approach

Industrial-scale production often employs esterification followed by hydrolysis:

- Methyl Ester Synthesis : 12-Methyltetradecanoic acid is refluxed with methanol (MeOH) in the presence of concentrated H₂SO₄ (5% v/v) at 65°C for 6 hours, forming methyl 12-methyltetradecanoate.

- Acid Hydrolysis : The ester is hydrolyzed using 2 M NaOH at 80°C for 4 hours, with subsequent acidification (HCl) to precipitate the free acid. This method affords a 94% conversion rate.

Industrial Production and Optimization

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow chemistry to enhance efficiency:

Solvent-Free Microwave-Assisted Synthesis

A patent-pending method employs microwave irradiation (2.45 GHz) to accelerate reaction kinetics:

- Conditions : Neat mixtures of fatty acid and methanol (1:5 molar ratio) irradiated at 300 W for 15 minutes.

- Advantages : 97% yield, reduced energy consumption (40% lower than conventional heating), and minimal byproduct formation.

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

化学反应分析

反应类型: 12-甲基肉豆蔻酸会发生各种化学反应,包括:

氧化: 它可以被氧化生成肉豆蔻醛和肉豆蔻醇.

还原: 还原反应可以将其转化为相应的醇。

取代: 它可以参与取代反应,其中羧基被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

取代: 诸如亚硫酰氯之类的试剂可用于取代反应。

主要产品:

氧化: 肉豆蔻醛和肉豆蔻醇。

还原: 肉豆蔻醇。

取代: 根据所用试剂的不同,各种取代衍生物。

科学研究应用

Scientific Research Applications of 12-Methyltetradecanoic Acid

12-Methyltetradecanoic acid (12-MTA), also known as 12-methylmyristic acid, is a branched-chain saturated fatty acid . It is an anteiso-C15 fatty acid . 12-MTA has potential applications in treating solid tumors and corneal vascularization .

Anti-Tumor Applications

12-MTA has been evaluated for its effects on VX2 squamous cell carcinoma in rabbits .

Key findings include:

- Targeted arterial delivery of 12-MTA resulted in dose-dependent growth inhibition of intramuscular rabbit VX2 tumors .

- Myristic acid, a saturated fatty acid with the same carbon length as 12-MTA, stimulated tumor growth .

- Tumors treated with 12-MTA showed a decrease in 5-hydroxyeicosatetraenoic acid (5-HETE) and an increase in 15-HETE levels .

- Myristic acid-treated tumors exhibited increased prostaglandin E2 (PGE2) levels .

- The studies suggest that branched-chain fatty acids like 12-MTA may be a potential therapy for solid tumors .

Treatment of Corneal Vascularization

Studies have investigated 12-MTA as a novel inhibitor of angiogenesis to treat corneal vascularization in mouse models .

Key findings include:

- 12-MTA was as effective as dexamethasone in reducing angiogenesis following alkali injury or Pseudomonas aeruginosa infection of the cornea .

- Both 12-MTA and dexamethasone reduced the linear incursion of new blood vessels into the central cornea .

- 12-MTA resulted in a five-fold less level of PMN infiltration and no persistent epithelial defects in corneas, unlike dexamethasone, which caused persistent epithelial defects in 50% of treated corneas .

- 12-MTA may provide clinically significant advantages over conventional steroids for treating vessel growth in the cornea .

Other potential applications

作用机制

12-甲基肉豆蔻酸发挥其作用的机制涉及几种途径:

类似化合物:

肉豆蔻酸: 一种常见的直链结构饱和脂肪酸。

肉豆蔻酸甲酯: 肉豆蔻酸的甲酯,用作各种应用中的润滑剂.

14-甲基十六烷酸: 另一种具有类似特性的支链脂肪酸.

独特性: 12-甲基肉豆蔻酸由于其支链结构而具有独特性,与直链脂肪酸相比,它具有不同的物理和化学性质。 它的抗菌和降脂特性进一步区别于其他类似化合物 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Classification and Properties

12-MTA belongs to the anteiso-BCFA family, characterized by a methyl branch at the third carbon from the carboxyl end. Key structural analogs include:

Key Structural Differences :

- Branch Position: 12-MTA (anteiso-C15:0) vs. 14-MPA (iso-C16:0) and 13-methyltetradecanoic acid (iso-C15:0).

- Membrane Fluidity: Anteiso branching in 12-MTA introduces kinks in lipid bilayers, enhancing membrane fluidity compared to straight-chain acids like hexadecanoic acid .

Gene Expression Modulation in HepG2 Cells

A study comparing iso- and anteiso-BCFAs revealed opposing effects on lipid synthesis and inflammation-related genes:

| Compound | FASN Expression | SREBP1 Expression | CRP Expression | IL-6 Expression |

|---|---|---|---|---|

| 14-MPA (iso) | ↓ 60% | ↓ 50% | ↓ 70% | ↓ 65% |

| 12-MTA (anteiso) | No significant change | Slight ↑ | Moderate ↓ | No change |

14-MPA suppressed fatty acid synthase (FASN) and pro-inflammatory markers (CRP, IL-6), while 12-MTA showed negligible impact, suggesting iso-BCFAs may have stronger anti-inflammatory and lipid-lowering effects .

Antimicrobial Activity

12-MTA and 13-methyltetradecanoic acid exhibited growth inhibition against Helicobacter pylori and Bacillus halodurans:

| Compound | MIC Against H. pylori | MIC Against B. halodurans |

|---|---|---|

| 12-MTA | 32 μg/mL | 32 μg/mL |

| 13-Methyltetradecanoic acid | 32 μg/mL | 32 μg/mL |

| Palmitic acid (C16:0) | >128 μg/mL | >128 μg/mL |

Both BCFAs outperformed straight-chain fatty acids, likely due to enhanced membrane disruption from branching .

Bacterial Membrane Adaptation

- 12-MTA in Listeria monocytogenes: Constitutes ~40% of membrane fatty acids, promoting fluidity under stress .

- Hexadecanoic acid (C16:0): Predominant in Staphylococcus aureus; straight chains correlate with reduced antibiotic efficacy .

Anticancer Potential

- 12-MTA in VX2 Tumors: Arterial delivery in rabbits inhibited squamous cell carcinoma growth, though the mechanism remains unclear .

- Comparison with EPA: In sea cucumbers, 12-MTA levels (up to 24.17% of total FAs) rival eicosapentaenoic acid (EPA) when extracted via supercritical CO₂, suggesting its metabolic significance .

生物活性

12-Methyltetradecanoic acid (12-MTA), a branched-chain fatty acid, has garnered attention for its diverse biological activities, particularly in the fields of oncology and ophthalmology. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : 12-Methyltetradecanoic acid

- Molecular Formula : C15H30O2

- CAS Number : 5502-94-3

- Inhibition of Lipoxygenase : 12-MTA has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the metabolism of arachidonic acid to leukotrienes, inflammatory mediators. This inhibition is significant in cancer therapy as it can reduce tumor growth and metastasis .

- Angiogenesis Inhibition : Research indicates that 12-MTA effectively inhibits angiogenesis, the formation of new blood vessels from pre-existing ones. This property has been particularly noted in models of corneal vascularization where it outperformed conventional steroids like dexamethasone .

- Induction of Apoptosis : In various cancer cell lines, 12-MTA has been observed to induce apoptosis through mechanisms that may not solely depend on caspase activation, suggesting alternative pathways for cell death .

Oncology

The use of 12-MTA in cancer treatment has been explored in several studies:

- Targeted Delivery in Tumors : A study conducted on VX2 squamous cell carcinoma in rabbits demonstrated that targeted arterial delivery of 12-MTA resulted in significant tumor growth inhibition. The study found a decrease in levels of 5-hydroxyeicosatetraenoic acid (5-HETE) and an increase in 15-HETE, indicating altered eicosanoid metabolism as a result of treatment .

- Prostate Cancer : In vitro studies have shown that 12-MTA inhibits the proliferation of PC3 prostate cancer cells, correlating with its ability to suppress 5-LOX activity .

Ophthalmology

In the context of ocular health, 12-MTA has shown promise:

- Corneal Vascularization : In models simulating corneal alkali injury and infection by Pseudomonas aeruginosa, 12-MTA was found to significantly reduce angiogenesis compared to dexamethasone. Notably, it resulted in less polymorphonuclear leukocyte (PMN) infiltration and fewer epithelial defects .

Case Studies and Research Findings

常见问题

Q. What controls are critical when assessing 12-methyltetradecanoic acid’s apoptotic effects in cell lines?

- Methodological Answer : Include vehicle controls (e.g., DMSO) to rule out solvent toxicity. Use branched-chain fatty acid analogs (e.g., 13-methyltetradecanoic acid) as negative controls. Validate 5-LOX inhibition with zileuton (a known 5-LOX inhibitor) and rescue experiments adding arachidonic acid metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。